molecular formula C19H27FN4O6S B15189114 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(3-amino-4-methyl-1-pyrrolidinyl)-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-, cis-(+-)-, monomethanesulfonate, hydrate CAS No. 125197-22-0

1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(3-amino-4-methyl-1-pyrrolidinyl)-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-, cis-(+-)-, monomethanesulfonate, hydrate

Cat. No.: B15189114
CAS No.: 125197-22-0
M. Wt: 458.5 g/mol
InChI Key: CBTZIZOGRLKVTG-XVUIFDSFSA-N
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Description

1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(3-amino-4-methyl-1-pyrrolidinyl)-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-, cis-(±)-, monomethanesulfonate, hydrate is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potent antibacterial properties and is often studied for its potential use in treating various bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.

    Introduction of Functional Groups: The introduction of the carboxylic acid, amino, and fluoro groups is achieved through a series of substitution and addition reactions. For instance, the fluoro group can be introduced via electrophilic fluorination.

    Formation of the Pyrrolidinyl Group: The pyrrolidinyl group is typically introduced through a nucleophilic substitution reaction.

    Final Assembly and Purification: The final steps involve the coupling of the various fragments, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyrrolidinyl groups.

    Reduction: Reduction reactions can be used to modify the naphthyridine core or the carboxylic acid group.

    Substitution: Various substitution reactions can be performed to introduce or modify functional groups on the naphthyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted naphthyridine compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of naphthyridine derivatives in various chemical reactions.

Biology

Biologically, the compound is of interest due to its antibacterial activity. It is often used in studies aimed at developing new antibiotics or understanding bacterial resistance mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its antibacterial properties make it a candidate for treating infections caused by resistant bacterial strains.

Industry

Industrially, the compound can be used in the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The antibacterial activity of this compound is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the bacteria from replicating their DNA, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

Compared to these similar compounds, 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(3-amino-4-methyl-1-pyrrolidinyl)-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-, cis-(±)-, monomethanesulfonate, hydrate may offer unique advantages in terms of its specific activity profile, pharmacokinetics, and potential for reduced resistance development.

This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

125197-22-0

Molecular Formula

C19H27FN4O6S

Molecular Weight

458.5 g/mol

IUPAC Name

7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-tert-butyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid

InChI

InChI=1S/C18H23FN4O3.CH4O3S/c1-9-6-22(8-13(9)20)16-12(19)5-10-14(24)11(17(25)26)7-23(15(10)21-16)18(2,3)4;1-5(2,3)4/h5,7,9,13H,6,8,20H2,1-4H3,(H,25,26);1H3,(H,2,3,4)/t9-,13+;/m1./s1

InChI Key

CBTZIZOGRLKVTG-XVUIFDSFSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H]1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C(C)(C)C)C(=O)O)F.CS(=O)(=O)O

Canonical SMILES

CC1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C(C)(C)C)C(=O)O)F.CS(=O)(=O)O

Origin of Product

United States

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